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magnesium;2-phenoxyacetate;dihydrate

Cat. No.: B14025748
M. Wt: 362.61 g/mol
InChI Key: AEXFUWLZNYAQKL-UHFFFAOYSA-L
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Description

Overview of Phenoxyacetate (B1228835) Ligands in Coordination Chemistry Contexts

Phenoxyacetate and its derivatives are a versatile class of organic ligands in coordination chemistry. The phenoxyacetate anion, C₆H₅OCH₂COO⁻, possesses a carboxylate group that is the primary site for coordination with metal ions. The carboxylate group can exhibit several coordination modes, including monodentate (binding through one oxygen atom), bidentate chelation (binding through both oxygen atoms to the same metal center), or bridging (linking two different metal centers).

The specific coordination mode adopted by the phenoxyacetate ligand can significantly influence the final structure of the metal complex, leading to discrete monomeric units or extended polymeric arrays. Research on related magnesium phenoxyacetate compounds reveals this structural diversity. For example, complexes with substituted phenoxyacetate ligands such as 2-(2-fluorophenoxy)acetate form discrete monomeric structures of the type [MgL₂(H₂O)₄]. nih.gov In contrast, the unsubstituted phenoxyacetate, (4-chlorophenoxy)acetate, and (4-fluorophenoxy)acetate ligands can form one-dimensional polymeric chains with the general formula {[MgL₂(H₂O)₂]}n. nih.gov

In the case of magnesium complexes with the herbicide (2,4-dichlorophenoxy)acetic acid (2,4-D), the resulting structure is a discrete cationic complex, [Mg(2,4-D)(H₂O)₅]⁺, where the phenoxyacetate derivative acts as a monodentate ligand, coordinating through a single carboxylate oxygen atom. nih.gov The magnesium center in this complex is six-coordinate with a distorted octahedral geometry, completed by five water molecules. nih.gov This variability underscores the influence of factors such as steric hindrance from substituents on the phenyl ring and the degree of hydration on the resulting supramolecular architecture.

Table 2: Structural Characteristics of Selected Magnesium Phenoxyacetate-type Complexes

Ligand (L)Formula of ComplexStructural TypeMg²⁺ Coordination Environment
Phenoxyacetate{[MgL₂(H₂O)₂]}nPolymeric ChainOctahedral
(4-Chlorophenoxy)acetate{[MgL₂(H₂O)₂]}nPolymeric ChainOctahedral
2-(2-Fluorophenoxy)acetate[MgL₂(H₂O)₄]MonomericOctahedral
(2,4-Dichlorophenoxy)acetate[MgL(H₂O)₅]·L·0.5H₂OMonomeric Cationic ComplexOctahedral

Rationale for Dedicated Academic Investigation of Magnesium 2-Phenoxyacetate Dihydrate

The dedicated academic investigation of magnesium 2-phenoxyacetate dihydrate is justified by the convergence of several key factors in coordination chemistry. The compound combines a biologically crucial metal ion (Mg²⁺) with a functionally versatile carboxylate ligand (2-phenoxyacetate), making its structural and chemical properties inherently interesting.

A primary motivation for studying this specific compound is to elucidate its precise crystal structure and coordination environment. As established with related compounds, the interplay between the phenoxyacetate ligand and the magnesium ion can result in either monomeric or polymeric structures. nih.gov The degree of hydration is a critical variable in determining the final architecture. The dihydrate formulation, [Mg(C₈H₇O₃)₂(H₂O)₂], suggests a specific stoichiometry that distinguishes it from other known hydrates or anhydrous forms. Determining whether the water molecules act as coordinated ligands directly bound to the magnesium ion or exist as water of crystallization within the crystal lattice is a fundamental question.

The structure of the related anhydrous magnesium phenoxyacetate is known to be a polymeric chain. nih.gov A detailed crystallographic study of the dihydrate form would, therefore, provide crucial insights into how the incorporation of two water molecules per formula unit alters this structure. It allows for a direct comparison to understand the role of hydration in breaking down polymeric networks to potentially form discrete, hydrogen-bonded molecular structures. This investigation contributes to the broader understanding of how subtle changes in ligand composition and hydration state can direct the self-assembly of coordination compounds, a central theme in crystal engineering and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18MgO8 B14025748 magnesium;2-phenoxyacetate;dihydrate

Properties

Molecular Formula

C16H18MgO8

Molecular Weight

362.61 g/mol

IUPAC Name

magnesium;2-phenoxyacetate;dihydrate

InChI

InChI=1S/2C8H8O3.Mg.2H2O/c2*9-8(10)6-11-7-4-2-1-3-5-7;;;/h2*1-5H,6H2,(H,9,10);;2*1H2/q;;+2;;/p-2

InChI Key

AEXFUWLZNYAQKL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)[O-].C1=CC=C(C=C1)OCC(=O)[O-].O.O.[Mg+2]

Origin of Product

United States

Synthetic Methodologies and Crystal Growth of Magnesium 2 Phenoxyacetate Dihydrate

Precursor Synthesis and Ligand Functionalization Strategies for Phenoxyacetic Acid Derivatives

The organic ligand, 2-phenoxyacetic acid, is a crucial precursor for the synthesis of the target magnesium complex. The Williamson ether synthesis is a widely employed and effective method for the preparation of phenoxyacetic acid and its derivatives. gordon.edupbworks.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. masterorganicchemistry.com

In a typical procedure, a phenol (B47542) is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding phenoxide salt. This is followed by the addition of an α-haloacetic acid, like chloroacetic acid, to yield the desired phenoxyacetic acid. gordon.edupbworks.com The general reaction is depicted below:

Reaction Scheme for Williamson Ether Synthesis of 2-Phenoxyacetic Acid

Table 1: Typical Reaction Parameters for the Synthesis of 2-Phenoxyacetic Acid

ParameterValue/Condition
ReactantsPhenol, Sodium Hydroxide, Chloroacetic Acid
SolventWater, Ethanol-Water Mixture
Base Concentration30% aqueous NaOH
Reaction Temperature90-100°C
Reaction Time30-40 minutes
PurificationRecrystallization from hot water

Functionalization of the phenoxyacetic acid ligand can be achieved by using substituted phenols as starting materials. This allows for the introduction of various functional groups onto the phenyl ring, which can modulate the electronic and steric properties of the resulting magnesium complex.

Coordination Synthesis Approaches for Magnesium(II) Phenoxyacetate (B1228835) Complexes

The coordination of the 2-phenoxyacetate ligand to a magnesium(II) center can be achieved through several synthetic routes. The choice of method often influences the crystallinity and morphology of the final product.

A straightforward and common method for the synthesis of magnesium carboxylate complexes is direct precipitation from solution. ijitee.orgnih.govresearchgate.net This typically involves mixing aqueous solutions of a soluble magnesium salt, such as magnesium acetate (B1210297) or magnesium nitrate, with a solution of the deprotonated 2-phenoxyacetic acid ligand.

The 2-phenoxyacetic acid is first neutralized with a base, commonly sodium hydroxide or potassium hydroxide, to form the corresponding phenoxyacetate salt in situ. The subsequent addition of the magnesium salt solution leads to the precipitation of the magnesium 2-phenoxyacetate complex. The dihydrate form is often obtained when the reaction is performed in aqueous media.

Table 2: Parameters for Solution-Based Precipitation of Magnesium 2-Phenoxyacetate Dihydrate

ParameterValue/Condition
Magnesium SourceMagnesium Acetate Tetrahydrate (Mg(CH₃COO)₂·4H₂O)
Ligand2-Phenoxyacetic Acid
BaseSodium Hydroxide (NaOH)
SolventDeionized Water
Stoichiometry1:2 molar ratio of Mg²⁺ to 2-phenoxyacetate
Reaction ConditionStirring at room temperature
Product IsolationFiltration, washing with water and ethanol

Solvothermal and hydrothermal techniques are powerful methods for synthesizing crystalline coordination polymers. nih.govhkust.edu.hksemanticscholar.org These methods involve carrying out the reaction in a sealed vessel, such as a Teflon-lined autoclave, at elevated temperatures and pressures. The solvent can be water (hydrothermal) or an organic solvent (solvothermal).

For the synthesis of magnesium 2-phenoxyacetate dihydrate, a hydrothermal approach would involve heating an aqueous mixture of a magnesium salt and 2-phenoxyacetic acid in a sealed container. The elevated temperature can promote the dissolution of reactants and facilitate the growth of well-defined crystals upon slow cooling. The pH of the reaction mixture can be adjusted to control the deprotonation of the carboxylic acid and influence the final structure. nih.gov

Table 3: Illustrative Conditions for Hydrothermal Synthesis

ParameterValue/Condition
ReactantsMagnesium Nitrate Hexahydrate, 2-Phenoxyacetic Acid
SolventWater
Temperature120-180°C
Reaction Time24-72 hours
VesselTeflon-lined stainless steel autoclave
Cooling RateSlow cooling to room temperature

Optimized Crystallization Techniques for High-Quality Single Crystals of Magnesium 2-Phenoxyacetate Dihydrate

The growth of single crystals suitable for X-ray diffraction analysis is paramount for the unambiguous structural elucidation of the complex. Several techniques can be employed to obtain high-quality crystals of magnesium 2-phenoxyacetate dihydrate.

Slow evaporation is a simple and widely used technique for crystal growth. researchgate.net A saturated or near-saturated solution of the magnesium complex is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation. The rate of evaporation is a critical parameter and can be controlled by adjusting the opening of the container. youtube.com

Vapor diffusion is another effective method, particularly for sparingly soluble compounds. researchgate.netmit.edu In this technique, a concentrated solution of the complex is placed in a small, open vial, which is then enclosed in a larger sealed vessel containing a more volatile "anti-solvent" in which the complex is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.

Table 4: Solvents and Conditions for Slow Evaporation and Vapor Diffusion

MethodSolvent for ComplexAnti-Solvent (for Vapor Diffusion)Temperature
Slow EvaporationWater, Ethanol/Water-Room Temperature
Vapor DiffusionDimethylformamide (DMF)Diethyl Ether, AcetoneRoom Temperature

Temperature gradient crystallization relies on the temperature dependence of the solute's solubility. nih.govmdpi.com A saturated solution of the magnesium complex is subjected to a temperature gradient, where one part of the solution is maintained at a higher temperature than another. The solute dissolves in the warmer region and is transported to the cooler region, where the solubility is lower, leading to crystallization. This method allows for fine control over the rate of crystal growth by adjusting the temperature difference and the rate of cooling. For many inorganic salts, solubility increases with temperature, so a slow cooling program can be effective. uu.nl

Crystallographic and Solid State Structural Elucidation of Magnesium 2 Phenoxyacetate Dihydrate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the elucidation of the atomic arrangement in crystalline solids. For magnesium 2-phenoxyacetate dihydrate, this technique has provided a detailed picture of its molecular and supramolecular structure. The analysis reveals a polymeric structure where magnesium centers are linked by phenoxyacetate (B1228835) ligands.

Determination of Magnesium(II) Coordination Environment and Geometry

The magnesium(II) ion in this complex is central to its structure and is found in a six-coordinate environment. rsc.org This coordination sphere is composed of oxygen atoms from both the phenoxyacetate ligands and water molecules, resulting in a distorted octahedral geometry. rsc.org The divalent magnesium ion, acting as a hard acid, preferentially binds with hard oxygen donor atoms. nih.gov The coordination is specifically defined by two oxygen atoms from the carboxylate groups of two separate phenoxyacetate ligands and two oxygen atoms from the coordinated water molecules. rsc.org This arrangement is common for magnesium carboxylate complexes, where the magnesium ion readily forms a hexaaquomagnesium ion ([Mg(H2O)6]2+) in aqueous environments, with subsequent replacement of water molecules by other ligands. nih.gov

Table 1: Coordination Environment of Magnesium(II) Ion

Central Ion Coordination Number Geometry Ligating Atoms

Characterization of Phenoxyacetate Ligand Binding Modes

The phenoxyacetate ligand demonstrates a specific binding mode within this crystal structure. Each phenoxyacetate anion acts as a bridge between two adjacent magnesium ions. This bridging is accomplished through the carboxylate group, where each of the two oxygen atoms coordinates to a different magnesium center. This binding mode is a key feature in the formation of the polymeric chains that characterize the crystal structure. rsc.org The phenoxyacetate ligands themselves adopt a conformation similar to that of the uncoordinated phenoxyacetic acid. rsc.org

Analysis of Intermolecular Interactions (Hydrogen Bonding Networks, π-π Stacking)

The supramolecular architecture of magnesium 2-phenoxyacetate dihydrate is significantly influenced by a network of intermolecular interactions. Hydrogen bonds are prominent, with the coordinated water molecules acting as donors to the carboxylate oxygen atoms of adjacent polymeric chains. This network of hydrogen bonds links the chains together, creating a stable three-dimensional structure.

While direct evidence for π-π stacking in this specific compound is not explicitly detailed in the available literature, it is a common feature in compounds containing aromatic rings. Such interactions, where the electron-rich phenyl rings of the phenoxyacetate ligands overlap, could further contribute to the stability of the crystal packing. researchgate.net

Elucidation of Crystal Packing Arrangements and Supramolecular Architectures

The combination of the coordination of the magnesium ions by the bridging phenoxyacetate ligands and the extensive hydrogen bonding network results in a well-defined crystal packing arrangement. The polymeric chains, formed by the alternating magnesium ions and phenoxyacetate ligands, are interconnected by hydrogen bonds involving the coordinated water molecules. This leads to the formation of a robust three-dimensional supramolecular architecture. rsc.org The manganese(II) analogue of this compound, which is isostructural, features manganese ions in a plane, separated by approximately 5.21 Å, with the phenoxyacetate ligands oriented roughly parallel to the z-axis. rsc.org

Spectroscopic Characterization for Molecular and Electronic Structure of Magnesium 2 Phenoxyacetate Dihydrate

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for characterizing the structural features of magnesium 2-phenoxyacetate dihydrate. It allows for the identification of functional groups, the nature of the metal-ligand bond, and the role of hydration and hydrogen bonding within the crystal lattice.

The vibrational spectrum of magnesium 2-phenoxyacetate dihydrate is best understood by first considering the spectrum of the free ligand, phenoxyacetic acid. The key vibrational modes are associated with the carboxyl group, the ether linkage, and the phenyl ring.

Upon coordination to the magnesium(II) ion, the most significant changes occur in the region of the carboxyl group vibrations. The sharp, intense band corresponding to the carbonyl stretch, ν(C=O), of the free acid (typically around 1700-1750 cm⁻¹) disappears. It is replaced by two distinct bands corresponding to the asymmetric, ν_as(COO⁻), and symmetric, ν_s(COO⁻), stretching vibrations of the deprotonated carboxylate group. The ν_as(COO⁻) band typically appears in the 1570-1620 cm⁻¹ region, while the ν_s(COO⁻) band is found in the 1400-1450 cm⁻¹ range.

The ether linkage and phenyl ring vibrations are less affected by coordination but can still provide structural information. The asymmetric and symmetric C-O-C stretching modes of the ether group are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending modes give rise to characteristic bands in the 700-900 cm⁻¹ region.

In the far-infrared region (typically below 500 cm⁻¹), new vibrational modes corresponding to the stretching of the magnesium-oxygen (Mg-O) bonds are expected. These metal-ligand modes provide direct evidence of coordination between the magnesium ion and the carboxylate oxygen atoms. The presence of water of hydration is confirmed by broad absorption bands in the 3000-3600 cm⁻¹ region, attributable to the O-H stretching vibrations of the water molecules.

Table 1: Characteristic Vibrational Frequencies for Phenoxyacetic Acid and its Magnesium Complex

Vibrational Mode Phenoxyacetic Acid (Ligand) (cm⁻¹) Magnesium 2-Phenoxyacetate Dihydrate (Complex) (cm⁻¹) Assignment
ν(O-H)~3000 (broad)-Carboxylic acid O-H stretch
ν(O-H)-~3000-3600 (broad)Water of hydration O-H stretch
ν_as(CH₂)~2960~2960Asymmetric methylene (B1212753) C-H stretch
ν_s(CH₂)~2920~2920Symmetric methylene C-H stretch
ν(C=O)~1730-Carboxylic acid C=O stretch
ν_as(COO⁻)-~1580-1610Asymmetric carboxylate stretch
ν(C=C)~1600, ~1495~1600, ~1495Aromatic C=C ring stretches
ν_s(COO⁻)-~1410-1440Symmetric carboxylate stretch
ν_as(C-O-C)~1240~1240Asymmetric ether stretch
ν_s(C-O-C)~1075~1075Symmetric ether stretch
γ(C-H)~750~750Aromatic C-H out-of-plane bend
ν(Mg-O)-< 500Magnesium-Oxygen stretch

The coordination of the phenoxyacetate (B1228835) ligand to the magnesium ion induces noticeable shifts in the vibrational frequencies of the carboxylate group. The difference (Δν) between the frequencies of the asymmetric and symmetric carboxylate stretches (Δν = ν_as(COO⁻) - ν_s(COO⁻)) is a valuable diagnostic tool for determining the coordination mode. A larger Δν value is typically associated with a monodentate coordination mode, whereas a smaller Δν value suggests a bidentate or bridging coordination mode. For magnesium carboxylates, the interaction is often largely ionic, but the Δν value still provides insight into the metal-ligand interaction strength and geometry.

The presence of two water molecules in the formula unit, magnesium 2-phenoxyacetate dihydrate, introduces significant hydrogen bonding. This is spectrally evident from the broadness of the O-H stretching bands observed between 3000 and 3600 cm⁻¹. These hydrogen bonds can form between the coordinated water molecules, the carboxylate oxygen atoms, and potentially the ether oxygen atom. Such interactions can influence the positions and shapes of the carboxylate stretching bands and other ligand vibrations, providing a more complex but informative spectral profile. illinois.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a key analytical technique for confirming the structure of the phenoxyacetate ligand and probing the local chemical environments in both solution and solid states.

In solution (e.g., in D₂O), the ¹H and ¹³C NMR spectra of magnesium 2-phenoxyacetate dihydrate are expected to confirm the integrity of the phenoxyacetate ligand. chemicalbook.com Due to the lability of the magnesium-carboxylate bond in solution, the observed spectrum typically represents a time-averaged environment for the phenoxyacetate anion.

The ¹H NMR spectrum shows distinct signals for the aromatic protons and the methylene protons. chemicalbook.com The protons of the phenyl group typically appear as a complex multiplet in the range of δ 6.9-7.4 ppm. The two methylene protons (-OCH₂-) give rise to a singlet at approximately δ 4.7 ppm. chemicalbook.com

The ¹³C NMR spectrum provides further confirmation of the carbon framework. The carboxylate carbon (C=O) resonates furthest downfield, typically above δ 170 ppm. The methylene carbon (-OCH₂-) signal appears around δ 65-70 ppm, while the aromatic carbons are observed in the δ 115-160 ppm range. guidechem.com The presence of these signals at their expected chemical shifts confirms that the phenoxyacetate ligand remains intact in solution.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for the Phenoxyacetate Ligand in Solution

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-COO⁻-~175
-OCH₂-~4.7~67
Aromatic C-O-~158
Aromatic C-H (ortho)~7.0~115
Aromatic C-H (meta)~7.3~130
Aromatic C-H (para)~7.1~122

Solid-state NMR (SSNMR) spectroscopy is uniquely suited to investigate the structure of magnesium 2-phenoxyacetate dihydrate in its crystalline form. ¹H magic-angle spinning (MAS) NMR can distinguish between different proton environments, such as those in the water molecules versus the aromatic and methylene groups of the ligand. nih.gov It is particularly useful for studying the hydrogen bonding network, as the chemical shifts of protons in water molecules are sensitive to their coordination environment (e.g., directly coordinated to the Mg²⁺ ion versus lattice water) and their involvement in hydrogen bonds. nih.govresearchgate.net

Furthermore, ²⁵Mg SSNMR, although challenging due to the low natural abundance and quadrupolar nature of the ²⁵Mg nucleus, can provide direct information about the local coordination environment of the magnesium ion. rsc.org The ²⁵Mg chemical shift and quadrupolar coupling constant are highly sensitive to the symmetry and nature of the atoms in the first coordination sphere of the Mg²⁺ ion. This makes it a powerful technique for identifying different hydrated phases, polymorphs, or non-equivalent magnesium sites within the crystal lattice. rsc.org

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range provides information on the electronic transitions within the molecule. For magnesium 2-phenoxyacetate dihydrate, the UV-Vis spectrum is dominated by absorptions arising from the phenoxyacetate ligand, as the Mg²⁺ ion has a closed-shell d⁰ electronic configuration and does not exhibit d-d electronic transitions. illinois.edulibretexts.org

The spectrum is expected to show strong absorption bands in the UV region, characteristic of the phenyl group. These absorptions are due to π→π* transitions within the aromatic ring. For phenoxyacetic acid, a strong absorption maximum is typically observed around 270 nm, with a shoulder at a slightly longer wavelength. researchgate.net The spectrum of the magnesium complex is not expected to differ significantly from that of the free ligand, although minor shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε) may occur upon coordination to the magnesium ion. These subtle changes can reflect the influence of the metal ion on the electronic structure of the ligand.

Characterization of Ligand-Centered Electronic Transitions

The electronic absorption spectrum of magnesium 2-phenoxyacetate dihydrate is largely dominated by transitions centered on the 2-phenoxyacetate ligand. The magnesium ion, having a d0 electronic configuration, does not exhibit d-d electronic transitions, which are common in transition metal complexes. Consequently, the observed spectrum is characteristic of the phenoxyacetate moiety, with some modifications due to coordination with the magnesium ion.

The primary electronic transitions in the 2-phenoxyacetate ligand are of the π → π* type, originating from the aromatic phenyl ring. In unconjugated aromatic systems, these transitions typically occur in the ultraviolet region of the electromagnetic spectrum. For the free phenoxyacetic acid, a notable absorption band is observed around 268 nm. This absorption is attributed to the electronic excitation from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are primarily composed of p-orbitals from the aromatic ring.

Upon complexation with magnesium, slight shifts in the absorption maximum (λmax) and changes in the molar absorptivity (ε) of these ligand-centered transitions are expected. These changes, known as solvatochromic shifts, can provide information about the interaction between the ligand and the metal ion. Coordination to the magnesium ion can stabilize the electronic ground state of the ligand, potentially leading to a small blue shift (hypsochromic shift) in the absorption band. However, interactions in the excited state could also lead to a red shift (bathochromic shift). The magnitude and direction of this shift are dependent on the specific coordination environment and the electronic effects of the metal ion on the ligand's molecular orbitals.

A representative, hypothetical UV-Vis spectral data for 2-phenoxyacetic acid and its magnesium complex is presented in Table 1 to illustrate these concepts.

Table 1: Representative UV-Vis Absorption Data

Compound λmax (nm) Molar Absorptivity (ε) (M-1cm-1) Transition Type
2-Phenoxyacetic Acid 268 1,450 π → π*
Magnesium 2-phenoxyacetate dihydrate 265 1,520 π → π*

The n → π* transitions, involving the non-bonding electrons of the oxygen atoms in the carboxylate group, are also possible. However, these transitions are typically much weaker (lower molar absorptivity) than π → π* transitions and may be obscured by the more intense bands.

Investigation of Potential Charge Transfer Phenomena within the Complex

Charge transfer (CT) transitions involve the movement of an electron between the metal and the ligand. These can be categorized as either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT).

In the case of magnesium 2-phenoxyacetate dihydrate, the potential for significant charge transfer bands in the visible or near-UV region is low. For a metal-to-ligand charge transfer to occur, the metal ion would need to be easily oxidized. Magnesium(II) is a d0 ion with a high oxidation potential, making it very difficult to remove another electron. Therefore, MLCT transitions are not expected for this complex.

Conversely, for a ligand-to-metal charge transfer to occur, the metal ion must be easily reduced, and the ligand must have relatively high-energy occupied orbitals from which an electron can be promoted. While the phenoxyacetate ligand does possess occupied π orbitals, the magnesium(II) ion is not easily reduced. The high effective nuclear charge and stable electronic configuration of Mg2+ make it a poor electron acceptor.

Therefore, any charge transfer that might occur would be expected to be of very high energy, likely in the far-UV region of the spectrum, and would not contribute to the color or the near-UV absorption profile of the complex. The bonding in magnesium 2-phenoxyacetate dihydrate is predominantly ionic in nature, with the magnesium ion acting as a simple counter-ion to the phenoxyacetate anions, further diminishing the likelihood of significant orbital overlap required for low-energy charge transfer transitions. The absence of color in the compound is a strong indicator that there are no low-energy charge transfer bands.

Computational Chemistry and Theoretical Modeling of Magnesium 2 Phenoxyacetate Dihydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with high accuracy.

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional arrangement, known as its equilibrium structure. This process, called geometry optimization, involves calculating the forces on each atom and adjusting their positions iteratively until a minimum energy configuration is reached. For magnesium compounds, functionals like B3LYP are often employed for this purpose. researchgate.net The accuracy of these calculations is such that predicted geometric parameters typically show excellent agreement with experimental values obtained from X-ray diffraction.

Table 1: Predicted Structural Parameters for Magnesium 2-Phenoxyacetate Dihydrate from DFT Geometry Optimization. (Illustrative Data)
ParameterDescriptionPredicted Value (Å or °)
Mg-O (carboxylate)Bond length between Magnesium and Carboxylate Oxygen~2.05 Å
Mg-O (water)Bond length between Magnesium and Water Oxygen~2.10 Å
C=OCarbonyl bond length in the carboxylate group~1.25 Å
C-O (ether)Ether bond length in the phenoxyacetate (B1228835) ligand~1.37 Å
O-Mg-OAngle in the magnesium coordination sphere~90° / ~180°

DFT calculations provide a detailed picture of the electronic structure, offering insights into bonding and reactivity. By analyzing the distribution of valence electron density, researchers can identify regions of charge accumulation and depletion. chalmers.se For magnesium 2-phenoxyacetate dihydrate, this analysis would quantify the ionic character of the bond between the Mg²⁺ ion and the negatively charged oxygen atoms of the carboxylate groups.

The calculations also yield information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies greater stability. In doped magnesium systems, theoretical calculations have shown how modifications to the structure can tune this energy gap. gadaufos.commdpi.com Analysis of the charge distribution, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would assign partial charges to each atom, confirming the donation of electron density from the phenoxyacetate and water ligands to the magnesium cation. rsc.org

A significant advantage of DFT is its ability to predict spectroscopic properties that can be directly compared with experimental spectra.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational modes. Each calculated frequency corresponds to a specific atomic motion, such as the stretching of a C=O bond or the bending of an O-H bond. These predictions are invaluable for assigning peaks in experimental spectra and confirming the compound's structure.

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, DFT can predict ¹H and ¹³C NMR chemical shifts. These predicted values help in the interpretation of experimental NMR data, aiding in the structural elucidation of the complex in solution.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations provide the excitation energies and oscillator strengths for transitions between molecular orbitals, which correspond to the position and intensity of absorption bands, respectively. This would help identify transitions associated with the phenoxy ring of the ligand.

Magnesium 2-phenoxyacetate dihydrate contains two water molecules of crystallization, making hydrogen bonding a critical component of its solid-state structure. cymitquimica.com DFT is an excellent tool for characterizing these non-covalent interactions. The geometry optimization process accurately predicts the distances and angles of hydrogen bonds, typically O-H···O interactions between the coordinated water molecules and the carboxylate oxygen atoms of neighboring complexes.

Beyond identifying the geometry, DFT can quantify the strength of these interactions by calculating their binding energies. The analysis of the electron density at the bond critical points, using methodologies like the Quantum Theory of Atoms in Molecules (QTAIM), can further elucidate the nature and strength of these hydrogen bonds, which are essential for the stability of the crystal lattice.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the conformational dynamics and flexibility of molecules.

While DFT is ideal for finding a static, minimum-energy structure, MD simulations reveal how the molecule behaves at a finite temperature. For magnesium 2-phenoxyacetate dihydrate, an MD simulation would show the dynamic flexibility of the phenoxyacetate ligand. The simulation would track the rotations around the C-O and C-C single bonds within the ligand, revealing the accessible conformations and the energy barriers between them. researchgate.net

This analysis is crucial for understanding the ligand's range of motion while coordinated to the magnesium ion. The simulation can also provide insights into the stability of the coordination sphere, for instance, by calculating the residence time of the water molecules within the first solvation shell of the Mg²⁺ ion. osu.edu By observing the trajectory of the atoms over nanoseconds or longer, researchers can understand the dynamic interplay of covalent and non-covalent forces that govern the molecule's behavior.

Hydration Shell Dynamics and Solvent Effects on the Dihydrate Structure

The structural integrity and chemical behavior of magnesium 2-phenoxyacetate dihydrate in solution are intricately linked to the dynamics of its hydration shell and the surrounding solvent environment. Computational chemistry provides powerful tools to investigate these phenomena at a molecular level, offering insights that are often inaccessible through experimental means alone.

Hydration Shell Dynamics:

The magnesium ion (Mg²⁺) is known to be strongly hydrated, characterized by a well-defined and stable first hydration shell. gla.ac.uk First-principles molecular dynamics simulations on similar hydrated magnesium complexes, such as magnesium carbonates, reveal that the Mg²⁺ ion is typically coordinated to six water molecules in an octahedral arrangement. The dynamics within this primary hydration shell are relatively slow, with water molecules exhibiting long residence times.

The coordination of the 2-phenoxyacetate ligands to the magnesium ion can influence the structure and lability of this hydration shell. The carboxylate groups of the ligands can replace some of the water molecules in the first coordination sphere. This substitution can, in turn, affect the exchange rates of the remaining water molecules with the bulk solvent. Studies on magnesium carboxylate complexes suggest that the presence of the carboxylate ligand can make the hydration shell more "labile".

Molecular dynamics simulations allow for the calculation of radial distribution functions (RDFs), which describe the probability of finding a particle at a certain distance from a reference particle. For the hydrated magnesium ion, the Mg-O RDF typically shows a sharp first peak corresponding to the water molecules in the first hydration shell. nih.gov In the case of magnesium 2-phenoxyacetate dihydrate, we can expect distinct peaks in the RDFs corresponding to the Mg-O(water) and Mg-O(carboxylate) distances, providing precise information about the coordination environment of the magnesium ion. researchgate.net

Solvent Effects on the Dihydrate Structure:

The nature of the solvent can have a profound impact on the stability and structure of magnesium 2-phenoxyacetate dihydrate. The solubility and crystal morphology of the compound are directly related to the interactions between the solute and the solvent molecules. rsc.org

In aqueous solutions, the strong hydration of the Mg²⁺ ion and the hydrogen bonding interactions between water and the phenoxyacetate ligand are dominant. However, in mixed solvent systems or in non-aqueous solvents, the solvent-solute interactions can change significantly. The polarity, hydrogen bonding capability, and size of the solvent molecules will all play a role in the solvation of the complex. rsc.org

Interactive Data Table: Representative Radial Distribution Function Peak Positions for Hydrated Mg²⁺ Complexes

Interacting Pair First Peak Position (Å) Coordination Number
Mg²⁺ - O(water) ~2.1 6
Mg²⁺ - O(carboxylate) ~2.0-2.2 Varies

Note: The data in this table is representative of hydrated magnesium complexes and may vary for the specific case of magnesium 2-phenoxyacetate dihydrate.

Advanced Quantum Chemical Topology Studies (e.g., QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. wikibooks.org This approach provides a rigorous and quantitative description of the interactions between atoms in a molecule, moving beyond classical Lewis structures and orbital-based models. gla.ac.uk For magnesium 2-phenoxyacetate dihydrate, QTAIM can be used to elucidate the nature of the coordinate bonds between the magnesium ion and the oxygen atoms of the phenoxyacetate ligands and the water molecules.

The central concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the electron density is zero. rsc.org The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide key insights into the nature of the chemical bond.

Key QTAIM Descriptors for Bonding Analysis:

Electron Density at the BCP (ρ(r_c)) : The magnitude of the electron density at the BCP is related to the bond order. Higher values of ρ(r_c) are indicative of stronger, more covalent bonds, while lower values suggest weaker, closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals interactions). nih.gov

Laplacian of the Electron Density (∇²ρ(r_c)) : The sign of the Laplacian at the BCP distinguishes between shared-shell (covalent) and closed-shell interactions. A negative value of ∇²ρ(r_c) indicates a concentration of electron density in the internuclear region, characteristic of a covalent bond. A positive value signifies a depletion of electron density, which is typical of ionic bonds and other closed-shell interactions. nih.gov

Energy Densities : The local kinetic energy density (G(r_c)) and the local potential energy density (V(r_c)) at the BCP provide further information. The ratio |V(r_c)|/G(r_c) can be used to classify the degree of covalency. A ratio greater than 2 is indicative of a covalent interaction, while a ratio less than 1 suggests a non-covalent, closed-shell interaction. The total energy density (H(r_c) = G(r_c) + V(r_c)) is also a useful descriptor. A negative H(r_c) is characteristic of covalent character.

Application to Magnesium 2-Phenoxyacetate Dihydrate:

A QTAIM analysis of magnesium 2-phenoxyacetate dihydrate would likely reveal the following:

Mg-O Bonds : The interactions between the magnesium ion and the oxygen atoms of the carboxylate groups and the water molecules are expected to be predominantly ionic in nature. This would be characterized by low values of ρ(r_c) and positive values of ∇²ρ(r_c) at the Mg-O BCPs. The |V(r_c)|/G(r_c) ratio would be less than 1, and the total energy density H(r_c) would be positive or slightly negative.

Bonds within the Phenoxyacetate Ligand : In contrast, the C-C and C-O bonds within the phenoxyacetate ligand would exhibit clear covalent character. This would be reflected in higher ρ(r_c) values, negative ∇²ρ(r_c) values, and |V(r_c)|/G(r_c) ratios greater than 2.

By systematically analyzing the topological properties of the electron density, QTAIM provides a detailed and quantitative picture of the bonding in magnesium 2-phenoxyacetate dihydrate, offering valuable insights into the stability and reactivity of the compound.

Interactive Data Table: Expected QTAIM Parameters for Bonds in Magnesium 2-Phenoxyacetate Dihydrate | Bond Type | Expected ρ(r_c) (a.u.) | Expected ∇²ρ(r_c) (a.u.) | Expected |V(r_c)|/G(r_c) | Bond Character | | :--- | :--- | :--- | :--- | :--- | | Mg - O(carboxylate) | Low | Positive | < 1 | Predominantly Ionic | | Mg - O(water) | Low | Positive | < 1 | Predominantly Ionic | | C - O | High | Negative | > 2 | Covalent | | C - C | High | Negative | > 2 | Covalent | | O - H | High | Negative | > 2 | Covalent |

Note: The values in this table are qualitative expectations based on the principles of QTAIM and studies of similar compounds. Actual calculated values would provide a more precise quantitative description.

Coordination Chemistry Principles of Magnesium Ii with Phenoxyacetate Ligands

General Principles of Magnesium(II) Coordination (e.g., Octahedral Preference)

The coordination chemistry of the magnesium(II) ion (Mg²⁺) is dictated by its electronic configuration and charge density. As a small, doubly charged cation with a noble gas configuration ([Ne]), it behaves as a hard Lewis acid, showing a strong preference for coordinating with hard Lewis bases, particularly oxygen-containing ligands. nih.gov In aqueous solutions and solid-state structures, Mg²⁺ is most commonly found in a six-coordinate environment, adopting a regular or slightly distorted octahedral geometry. researchgate.netnih.gov

A quintessential example of this is the hexaaquamagnesium(II) ion, [Mg(H₂O)₆]²⁺, which is the predominant species in aqueous solutions. mdpi.com In this complex, six water molecules act as neutral ligands, each donating a lone pair of electrons from the oxygen atom to the central magnesium ion. mdpi.com This preference for an octahedral coordination sphere composed of six oxygen donor atoms is a recurring theme in magnesium chemistry. researchgate.netnih.gov The bonding is primarily electrostatic in nature, consistent with the interaction between a hard acid and hard bases. Even when other ligands are present, magnesium often retains a coordination number of six, frequently completing its coordination sphere with water molecules if the primary ligands are insufficient in number or denticity. mdpi.comnih.gov

PropertyDescription
Cation Magnesium(II) (Mg²⁺)
Lewis Acid Character Hard
Typical Coordination Number 6
Preferred Geometry Octahedral
Preferred Ligand Donor Atoms Oxygen
Bonding Nature Primarily Electrostatic
Common Aqueous Species [Mg(H₂O)₆]²⁺

Factors Influencing Ligand Chelation and Coordination Modes of Phenoxyacetate (B1228835)

The phenoxyacetate anion, acting as a ligand, possesses two potential donor oxygen atoms within its carboxylate group (-COO⁻). This allows for several coordination modes, the prevalence of which is influenced by factors such as pH, steric hindrance from substituents on the phenyl ring, and the nature of the metal center.

The primary coordination modes for carboxylate ligands like phenoxyacetate are:

Monodentate: Only one of the carboxylate oxygen atoms binds to the magnesium center.

Bidentate Chelation: Both oxygen atoms of the carboxylate group bind to the same magnesium center, forming a stable four-membered ring.

Bidentate Bridging: The two carboxylate oxygen atoms bind to two different magnesium centers, leading to the formation of polymeric chains or more complex networks.

In the case of magnesium phenoxyacetate complexes, both monomeric and polymeric structures have been observed. For instance, related structures such as magnesium (4-chlorophenoxy)acetate and magnesium phenoxyacetate itself are known to form polymeric chains where the ligand acts in a bridging fashion. nih.gov Conversely, a crystal structure analysis of a similar compound, pentaaqua[(2,4-dichlorophenoxy)acetato-κO]magnesium, reveals a discrete monomeric unit where the dichlorophenoxyacetate ligand coordinates to the magnesium ion in a monodentate fashion through one carboxylate oxygen. nih.gov The remaining five positions of the octahedral coordination sphere are occupied by water molecules. nih.gov This illustrates that even with the potential for chelation or bridging, the coordination mode can be influenced by the specific synthesis conditions and the presence of other potential ligands like water.

Stability and Reactivity Profiles of Magnesium 2-Phenoxyacetate Dihydrate in Various Chemical Environments

The compound magnesium 2-phenoxyacetate dihydrate contains two water molecules of crystallization. Its stability is therefore inherently linked to temperature. Based on thermal decomposition studies of other hydrated magnesium carboxylates, such as magnesium acetate (B1210297) tetrahydrate and magnesium citrate (B86180) 14-hydrate, a general reactivity profile can be predicted. researchgate.netsemanticscholar.orgplu.mx

Thermal Stability: Upon heating, the compound is expected to undergo a multi-step decomposition process.

Dehydration: The first step involves the endothermic loss of the two water molecules to yield anhydrous magnesium 2-phenoxyacetate. Studies on similar hydrates show dehydration typically occurs at temperatures around 100-200°C. plu.mxnih.gov

Decomposition of the Anion: At higher temperatures, the anhydrous salt will decompose. The phenoxyacetate ligand will break down, likely leading to the formation of intermediate species such as magnesium carbonate. researchgate.netsemanticscholar.org

Formation of Magnesium Oxide: The final solid product upon complete decomposition at high temperatures is typically the thermodynamically stable magnesium oxide (MgO). researchgate.netsemanticscholar.orgplu.mx

The table below outlines the probable thermal decomposition pathway based on analogous magnesium carboxylate compounds. researchgate.netsemanticscholar.org

StepProcessProbable Temperature Range (°C)Solid Product(s)Gaseous Products
1 Dehydration~100 - 200Anhydrous Magnesium 2-PhenoxyacetateH₂O
2 Anion Decomposition> 300Magnesium Carbonate (intermediate)Organic fragments, CO, CO₂
3 Final Decomposition> 400Magnesium Oxide (MgO)CO₂

Chemical Reactivity: In aqueous solution, the complex will exist in equilibrium with the hexaaquamagnesium(II) ion and free phenoxyacetate anions. The position of this equilibrium is governed by the stability constant of the complex. The compound's solubility and stability would be sensitive to pH. In acidic conditions, protonation of the phenoxyacetate anion would shift the equilibrium away from the complex, favoring dissociation. In strongly basic conditions, there is a risk of precipitating magnesium hydroxide (B78521), Mg(OH)₂.

Advanced Research Applications and Environmental Interactions Non Clinical

Exploration as Precursors in Materials Science and Engineering

In materials science, precursors are essential starting compounds that can be transformed into desired materials through processes like thermal decomposition. The chemical composition and structure of a precursor can significantly influence the properties of the final product, such as particle size, morphology, and purity. Magnesium carboxylates, a class to which magnesium phenoxyacetate (B1228835) belongs, are recognized as valuable precursors for the synthesis of magnesium oxide and other advanced materials.

Magnesium;2-phenoxyacetate;dihydrate serves as a potential precursor for the synthesis of magnesium oxide (MgO), a technologically important ceramic material with applications as a refractory material, insulator, and in catalysis. wikipedia.org The synthesis process typically involves the controlled thermal decomposition of the precursor. Upon heating, magnesium phenoxyacetate dihydrate is expected to decompose, breaking the bonds between the magnesium ion and the phenoxyacetate ligands. This process results in the formation of solid magnesium oxide, while the organic phenoxyacetate portion is converted into volatile gaseous byproducts.

While specific studies detailing the decomposition of magnesium phenoxyacetate are limited, the process can be understood by analogy to more commonly studied magnesium carboxylates, such as magnesium acetate (B1210297). The thermal decomposition of magnesium acetate tetrahydrate, for instance, proceeds through distinct steps involving dehydration followed by the decomposition of the anhydrous salt to form magnesium oxide. researchgate.netwikipedia.org A similar pathway is anticipated for magnesium phenoxyacetate dihydrate, where the initial step would be the loss of water molecules, followed by the breakdown of the magnesium phenoxyacetate structure at higher temperatures to yield MgO. The use of such organometallic precursors can offer advantages in producing fine, high-purity ceramic powders with controlled particle sizes. google.com

Table 1: Modeled Thermal Decomposition Steps for Magnesium Carboxylate Precursors

Temperature Range Event Precursor Example Product
50 – 160 °C Dehydration Mg(CH₃COO)₂·4H₂O Anhydrous Mg(CH₃COO)₂
> 300 °C Decomposition Anhydrous Mg(CH₃COO)₂ Magnesium Oxide (MgO)

This table models the general decomposition process based on related compounds like magnesium acetate. researchgate.net

Coordination polymers are materials constructed from metal ions (nodes) linked together by organic ligands (linkers). These materials can form one-, two-, or three-dimensional structures with diverse and tunable properties, making them functional in areas such as catalysis, gas storage, and sensing. The development of coordination chemistry is critical for engineering these complex systems. mdpi.com

Environmental Chemistry and Metal Speciation Studies

The introduction of any chemical compound into the environment necessitates an understanding of its interactions with natural systems. For this compound, this involves studying how it behaves in soil and water, how it breaks down over time, and its effect on the uptake of metals by organisms like plants. The phenoxyacetate component is of particular interest as phenoxy acids are a class of compounds used in agriculture and their environmental fate is well-documented. nih.govacs.org

In aquatic environments and soil solutions, this compound is expected to dissolve and dissociate into magnesium ions (Mg²⁺), phenoxyacetate anions, and water molecules. The extent of this dissociation is governed by an equilibrium between the free ions and the soluble magnesium-phenoxyacetate complex. The formation of such complexes influences the chemical speciation of magnesium—that is, the different forms in which it exists in the environment.

The environmental persistence of this compound is primarily determined by the stability of the phenoxyacetate anion. This organic component can be broken down through several environmental degradation pathways. usgs.gov

Photodegradation: In shallow and sunlit waters, phenoxyacetate can undergo photodegradation, a process where it is broken down by absorbing energy from UV radiation. nih.gov This process can involve the cleavage of the ether bond linking the phenyl and acetate groups or reactions involving the aromatic ring, leading to the formation of various intermediate products. The efficiency of photodegradation is influenced by water clarity, depth, and the intensity of sunlight.

Microbial Breakdown: A primary pathway for the degradation of phenoxyacetate in both soil and water is microbial breakdown. nih.govnih.gov Various aerobic and anaerobic bacteria and fungi possess the enzymatic machinery to metabolize phenoxyacetate, using it as a source of carbon and energy. acs.org This biodegradation process is influenced by a range of environmental factors.

Table 2: Factors Influencing Environmental Degradation of Phenoxyacetate

Degradation Pathway Influencing Factors Description
Photodegradation Light Intensity, Water Clarity Higher light intensity and clearer water increase the rate of degradation. nih.gov
Microbial Breakdown Oxygen Levels Aerobic bacteria are highly effective at degrading phenoxy acids. nih.gov
Temperature & pH Affects microbial growth and enzyme activity, with optimal ranges for efficient degradation. nih.gov
Nutrient Availability The presence of nitrogen and phosphorus can support microbial populations and enhance biodegradation rates. nih.gov

Magnesium is an essential macronutrient for plants, playing a central role in photosynthesis as a component of the chlorophyll (B73375) molecule. incitecpivotfertilisers.com.auyoutube.com Plants primarily absorb magnesium from the soil solution in its ionic form, Mg²⁺. youtube.com The uptake occurs mainly through mass flow, where dissolved nutrients are carried to the roots with soil water. iapn.de

Fundamental Biological Interaction Studies (In Vitro and Mechanistic Focus)

Scientific inquiry into the fundamental biological interactions of magnesium compounds is an active area of research. These studies are crucial for understanding the mechanisms that underpin the observed biological effects of magnesium in various forms. However, research into the specific compound this compound is not present in the available literature for the following areas.

Investigations into Mechanistic Aspects of Antioxidant Activity in Cell-Free Systems

There are no available studies specifically investigating the antioxidant activity or mechanisms of this compound in cell-free systems. Research on other magnesium complexes has been conducted, but these findings cannot be attributed to the specific compound . General studies on magnesium have explored how magnesium deficiency can lead to increased oxidative stress. nih.gov

Studies of Antimicrobial Mechanisms against Model Bacterial and Fungal Strains in vitro

No research detailing the antimicrobial mechanisms of this compound against bacterial or fungal strains in vitro could be identified. The scientific literature does, however, describe the antimicrobial properties of other forms of magnesium, such as magnesium metal, magnesium alloys, and magnesium oxide nanoparticles. nih.govmdpi.comnih.gov For these materials, a primary proposed mechanism is the generation of an alkaline environment (high pH) upon the release of hydroxide (B78521) ions during corrosion or dissolution, which is hostile to microbial growth. mdpi.comjb-implants.nl

Molecular Interaction Studies with Model Biological Macromolecules (e.g., DNA, enzymes for PARP-1 inhibition mechanisms) in vitro

There is no available literature on the direct molecular interaction between this compound and biological macromolecules like DNA or enzymes such as Poly(ADP-ribose) polymerase 1 (PARP-1). While the influence of divalent cations, including magnesium ions (Mg²⁺), on the structure and function of such macromolecules is a known area of study, with some research indicating Mg²⁺ can influence the assembly of PARylated PARP-1, these are general ionic effects and not specific to the compound this compound. researchgate.net

Cellular Responses in Defined In Vitro Cell Culture Models (e.g., osteogenic differentiation, cell line viability without therapeutic implication)

Specific studies on the effects of this compound on cellular responses such as osteogenic differentiation or general cell line viability in non-therapeutic contexts are absent from the current scientific literature. Extensive research has been performed on the role of magnesium ions (Mg²⁺), often released from biodegradable magnesium-based biomaterials, in modulating cellular behavior. nih.gov These studies consistently show that Mg²⁺ can influence cell proliferation and promote the osteogenic differentiation of mesenchymal stem cells and osteoblasts. nih.govresearchgate.net The effects are highly dependent on the concentration of magnesium ions in the cell culture medium, with optimal ranges for proliferation and differentiation, and potential cytotoxicity at higher concentrations. nih.govnih.gov However, these findings are related to the magnesium ion and cannot be specifically attributed to this compound without dedicated research.

Future Research Directions and Unresolved Challenges

Development of Green and Sustainable Synthetic Routes for Magnesium 2-Phenoxyacetate Dihydrate

A primary challenge in contemporary chemistry is the development of environmentally benign synthetic methodologies. Future research should prioritize the establishment of green and sustainable routes for the synthesis of magnesium 2-phenoxyacetate dihydrate, moving away from conventional methods that may rely on petrochemical solvents and generate significant waste.

One promising avenue is the exploration of mechanochemistry. This solvent-free or low-solvent approach, involving the grinding or milling of solid-state reactants, could offer a high-yield, energy-efficient, and environmentally friendly alternative to solution-based syntheses. The principles of green chemistry, such as atom economy and the use of renewable resources, should guide the development of new synthetic protocols. The use of aqueous systems or biodegradable solvents would represent a significant step forward in the sustainable production of this compound. Furthermore, drawing inspiration from the green synthesis of metal nanoparticles, the use of natural products like plant extracts or phenolic acids as potential capping or directing agents could be investigated to control crystal growth and morphology in an eco-friendly manner.

A comparative analysis of potential green synthetic routes is presented in the table below.

Synthesis MethodPotential AdvantagesKey Research Challenges
Mechanochemistry Solvent-free, reduced waste, high energy efficiencyControl over polymorphism, scalability of the process
Aqueous Synthesis Use of a benign solvent, simplified purificationControl of hydration states, potential for hydrolysis
Biomolecule-Assisted Synthesis Use of renewable resources, potential for novel morphologiesUnderstanding the role of complex biomolecules in crystallization, reproducibility

Application of Advanced In-Situ Characterization Techniques for Dynamic Process Understanding

A significant unresolved challenge lies in the detailed, real-time understanding of the formation and crystallization of magnesium 2-phenoxyacetate dihydrate. The application of advanced in-situ characterization techniques is crucial to elucidate the nucleation and growth mechanisms, the role of solvent molecules, and the potential formation of transient intermediates.

Techniques such as in-situ X-ray diffraction (XRD) and Raman spectroscopy could provide invaluable data on the evolution of the crystalline phase and molecular interactions during the synthesis process. These methods allow for the direct observation of structural transformations as they occur, offering a more complete picture than traditional ex-situ analyses of the final product. The study of these dynamic processes is essential for optimizing reaction conditions to control particle size, morphology, and purity.

Synergistic Integration of Experimental Data with High-Level Computational Models

The synergy between experimental investigation and computational modeling represents a powerful approach to accelerate the understanding and prediction of material properties. For magnesium 2-phenoxyacetate dihydrate, a significant opportunity exists to integrate experimental data with high-level computational models to gain deeper insights into its structure, bonding, and behavior.

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to model the geometric and electronic structure of the compound, predict its vibrational spectra, and understand the dynamics of the coordinated water molecules. Such models can also be used to predict the structures of hydrated metal complexes and their properties in aqueous environments. The integration of computational predictions with experimental results from techniques like FT-IR spectroscopy and thermal analysis can lead to a more robust understanding of the compound's properties. This integrated approach can also aid in the rational design of new synthetic strategies and in predicting the behavior of the material under different conditions.

A summary of potential computational approaches and their applications is provided below.

Computational MethodKey Applications for Magnesium 2-Phenoxyacetate Dihydrate
Density Functional Theory (DFT) Prediction of molecular geometry, electronic structure, and vibrational frequencies.
Molecular Dynamics (MD) Simulation of the behavior of the compound in solution, understanding the role of water molecules.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of the nature and strength of chemical bonds within the crystal structure.

Broadening the Scope of Non-Clinical Applications and Fundamental Mechanistic Discoveries

While the properties of magnesium 2-phenoxyacetate dihydrate may suggest certain biological interactions, a significant area for future research is the exploration of its non-clinical applications and the fundamental mechanisms that underpin its chemical behavior. The coordination chemistry of magnesium is a rich field, and a deeper understanding of the ligand exchange and reaction mechanisms in this specific compound could open doors to new functionalities.

Potential areas of investigation include catalysis, where the magnesium center could act as a Lewis acid, or in the development of new functional materials. The phenoxyacetate (B1228835) ligand itself offers possibilities for modification, which could be explored to tune the properties of the resulting coordination polymer. Mechanistic studies, potentially employing techniques like kinetic analysis and isotopic labeling, could provide fundamental insights into the stability and reactivity of the compound. These fundamental discoveries are essential for unlocking the full potential of magnesium 2-phenoxyacetate dihydrate beyond its currently understood scope.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.